2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxy and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the tetrazole ring may produce amines.
Scientific Research Applications
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets and pathways. The methoxy group and tetrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-N-(4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
- 2-methoxy-N-[1-(4-methylphenyl)ethyl]aniline
Uniqueness
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5O/c1-15-9-11-16(12-10-15)25-19(22-23-24-25)20(13-5-6-14-20)21-17-7-3-4-8-18(17)26-2/h3-4,7-12,21H,5-6,13-14H2,1-2H3 |
InChI Key |
FRPMHMDJLLXMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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